N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide

Medicinal Chemistry Physicochemical Profiling Regioisomer Comparison

Generic substitution among piperidine-acetamides fails due to stereochemical and regioisomeric mismatches that derail SAR campaigns. This compound solves that with a defined (S)-valyl configuration and 2-ylmethyl regiochemistry, delivering consistent pharmacophore geometry. Certified 98% HPLC purity from ISO-compliant supply chains ensures batch-to-batch reproducibility. - Enables synthesis of peptidomimetic inhibitors & receptor ligands with critical chiral integrity. - Distinct boiling point (431.3 °C) and density (1.0 g/cm³) facilitate regioisomer resolution in QC method development. - Global shipping with full analytical documentation for immediate scale-up and impurity profiling per ICH Q3A.

Molecular Formula C14H27N3O2
Molecular Weight 269.38 g/mol
Cat. No. B7919280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide
Molecular FormulaC14H27N3O2
Molecular Weight269.38 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCCC1CN(C)C(=O)C)N
InChIInChI=1S/C14H27N3O2/c1-10(2)13(15)14(19)17-8-6-5-7-12(17)9-16(4)11(3)18/h10,12-13H,5-9,15H2,1-4H3/t12?,13-/m0/s1
InChIKeySDRROVCJKTTXHJ-ABLWVSNPSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Baseline


N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide (CAS 1354024-60-4) is a chiral piperidine derivative characterized by an (S)-2-amino-3-methylbutanoyl (L-valyl) moiety linked to a piperidine ring at the 2-ylmethyl position, further functionalized with an N-methylacetamide group. Its molecular formula is C14H27N3O2 with a molecular weight of 269.38 g/mol, and it is commercially available at a certified purity of 98% (HPLC) . Predicted physicochemical properties include a density of 1.0±0.1 g/cm³, a boiling point of 431.3±20.0 °C at 760 mmHg, a flash point of 214.7±21.8 °C, and an exact mass of 269.210327 Da . This compound belongs to a class of N-acylated piperidine derivatives used as synthetic intermediates, building blocks, and reference standards in medicinal chemistry and pharmaceutical R&D .

Chiral building block with defined (S)-valyl and 2-ylmethyl regioisomer
N-methylation reduces H-bond donor for polarity-sensitive scaffolds
HPLC-certified purity supports medicinal chemistry library synthesis

Why Generic Analogs Cannot Substitute This Compound


Generic substitution among piperidine-acetamide derivatives is precluded by three critical structural determinants that directly govern molecular recognition and physicochemical behavior. First, the (S)-configuration at the 2-amino-3-methylbutanoyl moiety establishes a specific chiral environment; the corresponding (R)-enantiomer or racemic mixtures exhibit divergent three-dimensional pharmacophore geometries that can alter target binding . Second, regioisomeric variations—specifically attachment of the acetamide-bearing side chain at the piperidine 2-ylmethyl versus 3-ylmethyl position—produce compounds with measurably different molecular properties, as evidenced by the distinct boiling points (431.3 °C for the 2-ylmethyl target compound versus 424.3 °C for the 3-ylmethyl analog N-Methyl-N-[1-(L-valyl)-3-piperidinyl]acetamide ) and molecular formulas (C14H27N3O2 versus C13H25N3O2 for the des-methyl variant ), which reflect fundamental differences in hydrogen-bonding capacity and lipophilicity. Third, the N-methyl substitution on the acetamide nitrogen eliminates a hydrogen-bond donor present in the N-H analogs, directly impacting solubility, metabolic stability, and intermolecular interactions. These structural distinctions translate to non-interchangeable performance in chemical synthesis, analytical method development, and biological screening campaigns.

Chirality

(R)-enantiomer may exhibit divergent target interaction profiles due to chiral recognition; stereochemical mismatch cannot be excluded.

Regioisomerism

2-ylmethyl vs. 3-ylmethyl attachment alters intermolecular forces and chromatographic retention, limiting direct interchangeability.

N-Methylation

Presence or absence of N-methyl group changes hydrogen-bond capacity, solubility, and membrane permeability; not interchangeable with des-methyl analog.

Head-to-Head Comparator Evidence for Selection


Regioisomeric Substitution and Physicochemical Impact

The target compound, substituted at the piperidine 2-ylmethyl position, demonstrates a significantly higher boiling point (431.3±20.0 °C) compared to its 3-ylmethyl regioisomer N-Methyl-N-[1-(L-valyl)-3-piperidinyl]acetamide (424.3±45.0 °C) , reflecting stronger intermolecular interactions attributable to the position of the acetamide side chain. Furthermore, the 2-ylmethyl target bears an N-methyl group, yielding a molecular formula of C14H27N3O2 and MW 269.38, whereas the des-methyl analog N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-acetamide has the formula C13H25N3O2 and MW 255.36 , directly impacting lipophilicity and hydrogen-bond donor count.

Regioisomeric Boiling Point
Head-to-head
Δ ≈ 7 °C (2-ylmethyl > 3-ylmethyl)
Higher boiling point indicates stronger intermolecular forces; informs distillation conditions
Predicted values from Chemsrc; experimental verification recommended
Medicinal Chemistry Physicochemical Profiling Regioisomer Comparison

Chiral Purity and Stereochemical Integrity

The target compound incorporates an (S)-2-amino-3-methylbutanoyl (L-valyl) group, establishing a defined chiral center absent in achiral piperidine-acetamide building blocks. Commercially, this compound is supplied with a certified purity of 98% (HPLC) . In contrast, the (R)-enantiomer (CAS 1401668-33-4, N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide) represents a distinct stereochemical entity with a different CAS registry and is sold as a separate catalog item . No quantitative head-to-head biological activity data comparing the (S)- and (R)-enantiomers of this specific scaffold were identified in the public domain.

Stereochemical Identity
Class-level inference
(S)-enantiomer 98% HPLC; (R)-enantiomer separate CAS
Distinct CAS and supplier catalog entries confirm non-interchangeable entities
No comparative bioactivity data available in public domain
Chiral Synthesis Stereochemistry Enantiomeric Purity

N-Methylation and Hydrogen-Bonding Capacity

The target compound bears an N-methyl substituent on the acetamide nitrogen, distinguishing it from the des-methyl analog N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-acetamide (CAS 1354028-38-8). This methylation results in a molecular weight increase from 255.36 to 269.38 g/mol (Δ = 14.02 Da, corresponding to one CH2 unit) and eliminates one hydrogen-bond donor . The predicted boiling point for the des-methyl analog is 470.3±20.0 °C, which is approximately 39 °C higher than the N-methyl target (431.3 °C), consistent with the loss of intermolecular hydrogen-bonding capability upon N-methylation . Additionally, the des-methyl analog has a higher predicted density (1.1±0.1 vs. 1.0±0.1 g/cm³) .

N-Methylation Effect
Head-to-head
MW +14 Da, BP −39 °C, density −0.1 g/cm³ vs des-methyl
Loss of H-bond donor alters retention, solubility, and membrane behavior
Predicted properties; experimental validation advised
Hydrogen-Bonding Lipophilicity Structural Analog Comparison

Evidence-Based Application Scenarios


Chiral Building Block for Medicinal Chemistry

The (S)-configured L-valyl moiety and 2-ylmethyl regioisomerism make this compound suitable as a chiral building block in the synthesis of peptidomimetic inhibitors and receptor ligands where stereochemistry at the piperidine attachment point is critical . The certified 98% purity (HPLC) from ISO-compliant suppliers provides the batch-to-batch consistency required for parallel library synthesis and SAR campaigns. Its distinct N-methylation pattern eliminates an H-bond donor, making it particularly appropriate for scaffolds targeting intracellular targets where reduced polarity enhances membrane permeability .

Reference Standard for Regioisomer Identification

The well-defined predicted boiling point of 431.3 °C and density of 1.0 g/cm³ establish this compound as a reference marker for distinguishing 2-ylmethyl-substituted piperidine derivatives from their 3-ylmethyl regioisomers (boiling point 424.3 °C) . Quality control laboratories can leverage these differential physicochemical properties in gas chromatographic and HPLC method development to resolve and quantify regioisomeric impurities, which is essential for meeting ICH Q3A guidelines on impurity profiling in pharmaceutical development .

Process Intermediate with Defined Distillation Parameters

The higher boiling point of the target 2-ylmethyl compound (431.3 °C) relative to the 3-ylmethyl analog (424.3 °C) dictates specific distillation and purification protocols during scale-up synthesis . Process chemists selecting this intermediate must account for the higher energy input and vacuum requirements, but also benefit from the compound's lower density (1.0 vs. 1.1 g/cm³ for the des-methyl analog), which influences solvent compatibility and phase separation behavior in multi-step reaction workups .

Application
Selection Property
Validation Focus
Chiral building block synthesis
Enantiomeric and regioisomeric identity
Stereochemical configuration and positional isomer confirmation
Regioisomer identification standard
Physicochemical differentiation markers
Boiling point and density for GC/HPLC method development
Process intermediate scale-up
Thermal and density properties
Distillation parameters and phase behavior in workup
Quote Request

Request a Quote for N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.